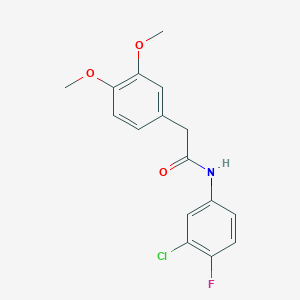
N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of N-aroylphenylalanine derivatives and has been found to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide involves the modulation of ion channels and receptors that are involved in pain sensation and inflammation. N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to inhibit the activity of TRPV1, a calcium-permeable ion channel that is involved in pain sensation. It has also been found to block the activity of Nav1.7, a voltage-gated sodium channel that is involved in the transmission of pain signals. In addition, N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the development of chronic pain and inflammation. N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. In addition, N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide has several advantages for lab experiments. It is a highly potent and selective inhibitor of TRPV1 and Nav1.7, making it a valuable tool for studying the role of these ion channels in pain sensation. N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide is also relatively easy to synthesize and purify, making it readily available for research purposes. However, N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide has some limitations for lab experiments. It has poor water solubility, which can limit its use in certain experimental conditions. In addition, N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide has not been extensively studied in vivo, which limits its potential applications in preclinical research.
将来の方向性
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide. One potential direction is to study its effects on other ion channels and receptors that are involved in pain sensation and inflammation. Another potential direction is to study its effects on other types of cancer cells and to investigate its potential as a combination therapy with other anti-cancer agents. In addition, further studies are needed to evaluate the safety and efficacy of N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide in vivo, which could pave the way for its potential clinical applications. Overall, N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide is a promising compound with potential applications in a range of scientific research fields.
合成法
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide involves the reaction between 3-chloro-4-fluoroaniline and 3,4-dimethoxyphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit analgesic, anti-inflammatory, and anti-nociceptive effects, making it a potential candidate for the treatment of chronic pain and other related conditions. N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide has also been shown to modulate the activity of ion channels such as TRPV1 and Nav1.7, which are involved in pain sensation. In addition, N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide has been found to exhibit anti-tumor activity, making it a potential candidate for cancer therapy.
特性
分子式 |
C16H15ClFNO3 |
|---|---|
分子量 |
323.74 g/mol |
IUPAC名 |
N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C16H15ClFNO3/c1-21-14-6-3-10(7-15(14)22-2)8-16(20)19-11-4-5-13(18)12(17)9-11/h3-7,9H,8H2,1-2H3,(H,19,20) |
InChIキー |
IQIZJRGKSXUBDM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC(=C(C=C2)F)Cl)OC |
正規SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC(=C(C=C2)F)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



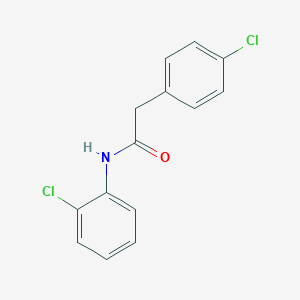
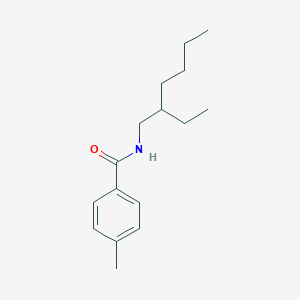
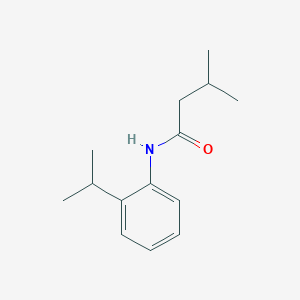
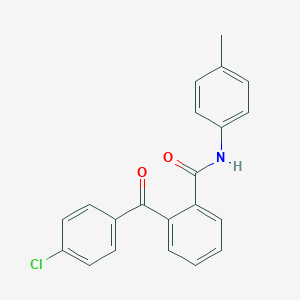
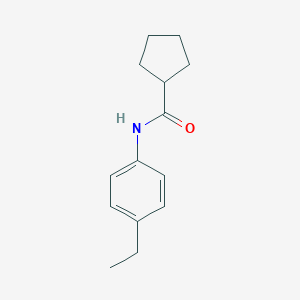

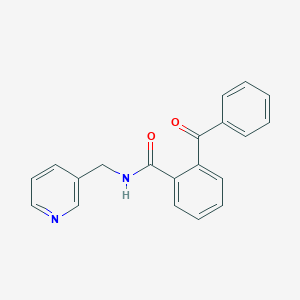
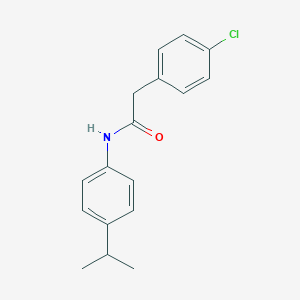
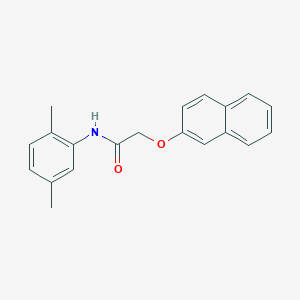
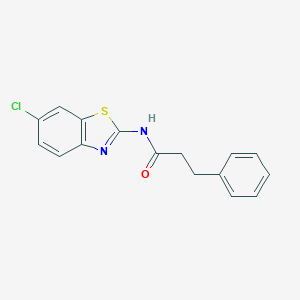
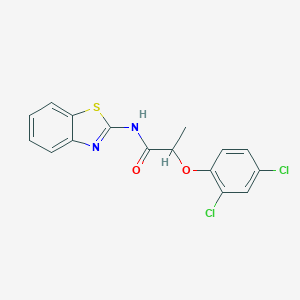

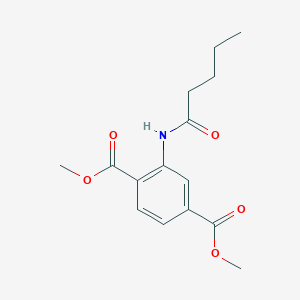
![Ethyl 4-[(5-chloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B291509.png)